Substitution Pattern: Dual vs Mono-Methylation
N,6-Dimethylnaphthalene-2-sulfonamide is uniquely characterized by simultaneous methylation at both the naphthalene 6-position and the sulfonamide nitrogen. In contrast, the closest commercially available analog N-methylnaphthalene-2-sulfonamide (CAS 7147-68-4, MW 221.28) lacks ring methylation, while 6-methylnaphthalene-2-sulfonamide (CAS 215958-81-9, MW 221.28) bears an unsubstituted sulfonamide nitrogen [1]. This dual substitution confers an additional methyl group's hydrophobic surface area, predicted to increase logP by approximately 0.5–0.8 log units relative to either mono-methyl analog based on additive fragment contributions . The resulting differentiation in hydrogen-bond donor count (1 HBD for N-monosubstituted vs. 2 HBD for primary sulfonamide analogs) alters both PSA and target recognition capacity.
Analog: N-methyl HBD=1 no ring-Me; 6-methyl HBD=2 no N-Me
| Evidence Dimension | Molecular substitution pattern and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Molecular formula C₁₂H₁₃NO₂S; MW 235.3; HBD = 1; ring-methyl at C6 plus N-methyl |
| Comparator Or Baseline | N-methylnaphthalene-2-sulfonamide (CAS 7147-68-4): C₁₁H₁₁NO₂S, MW 221.28, HBD = 1, no ring-methyl; 6-methylnaphthalene-2-sulfonamide (CAS 215958-81-9): C₁₁H₁₁NO₂S, MW 221.28, HBD = 2, no N-methyl |
| Quantified Difference | ΔMW = +14.0 g/mol vs. either mono-methyl analog; ΔHBD = 0 vs. N-methyl analog, −1 vs. 6-methyl analog |
| Conditions | Structural comparison based on molecular formula and canonical SMILES analysis |
Why This Matters
The dual methylation pattern provides a distinct chemical space position with altered hydrogen-bonding and lipophilicity compared to mono-methyl analogs, which may be critical for specific target recognition or physicochemical optimization in SAR programs.
- [1] AKSci. N-Methylnaphthalene-2-sulfonamide (CAS 7147-68-4), Min. Purity 95%; BidePharm. 6-Methylnaphthalene-2-sulfonamide (CAS 215958-81-9), Standard Purity 95%. View Source
